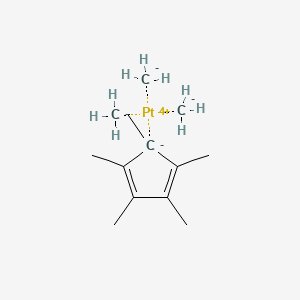
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+)
Descripción
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound It features a platinum ion coordinated with a carbanide and a pentamethylcyclopentadiene ligand
Propiedades
Fórmula molecular |
C13H24Pt |
|---|---|
Peso molecular |
375.41 g/mol |
Nombre IUPAC |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
Clave InChI |
OHTZMQKKCXMGFQ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Pt+4] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the platinum(4+) ion to lower oxidation states, affecting its coordination chemistry.
Substitution: Ligands in the coordination sphere of platinum can be substituted with other ligands, leading to different organometallic complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties
Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum ion with various ligands. This coordination can alter the electronic structure of the platinum center, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylruthenium(II) chloride: Similar in structure but with ruthenium instead of platinum.
Pentamethylcyclopentadienylzirconium trichloride: Another similar compound with zirconium as the central metal.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct catalytic and electronic properties compared to its analogs with other metals. This uniqueness makes it particularly valuable in specialized applications in catalysis and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


